1-(Trimethylsilyl)-1-pentyne

Physical Organic Chemistry Process Chemistry Chemical Handling

1-(Trimethylsilyl)-1-pentyne (CAS 18270-17-2) is an organosilicon compound classified as a trimethylsilyl (TMS)-protected terminal alkyne. It consists of a 1-pentyne backbone where the terminal acetylenic hydrogen is replaced by a –Si(CH₃)₃ group.

Molecular Formula C8H16Si
Molecular Weight 140.3 g/mol
CAS No. 18270-17-2
Cat. No. B102161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Trimethylsilyl)-1-pentyne
CAS18270-17-2
Molecular FormulaC8H16Si
Molecular Weight140.3 g/mol
Structural Identifiers
SMILESCCCC#C[Si](C)(C)C
InChIInChI=1S/C8H16Si/c1-5-6-7-8-9(2,3)4/h5-6H2,1-4H3
InChIKeyCABCDUQQPBAHEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Trimethylsilyl)-1-pentyne (CAS 18270-17-2): A TMS-Protected Terminal Alkyne Building Block for Advanced Organic Synthesis


1-(Trimethylsilyl)-1-pentyne (CAS 18270-17-2) is an organosilicon compound classified as a trimethylsilyl (TMS)-protected terminal alkyne [1]. It consists of a 1-pentyne backbone where the terminal acetylenic hydrogen is replaced by a –Si(CH₃)₃ group. This structural modification imparts distinct physical and chemical properties compared to the unprotected parent alkyne, 1-pentyne, including significantly higher boiling point (135 °C vs. 40 °C) and altered reactivity profiles . The compound is a colorless to pale yellow liquid with a density of 0.765 g/mL at 25 °C and a flash point of 30 °C (closed cup) . Its primary utility lies in its role as a masked alkyne equivalent in multi-step organic syntheses, where the TMS group protects the reactive terminal alkyne functionality from undesired side reactions until a controlled deprotection step is performed [2].

TMS-protected terminal alkyne for masking strategies in multi-step synthesis
Compatible with Pd- and Ru-catalyzed coupling workflows (Sonogashira, Alder-Ene)
Reduced volatility improves handling safety compared to unprotected 1-pentyne

Why 1-(Trimethylsilyl)-1-pentyne (CAS 18270-17-2) Cannot Be Simply Replaced by Unprotected 1-Pentyne or Other TMS-Alkynes in Multi-Step Syntheses


Generic substitution of 1-(trimethylsilyl)-1-pentyne with unprotected 1-pentyne or other TMS-protected alkynes is often non-viable due to fundamental differences in reactivity, selectivity, and process practicality. Unprotected 1-pentyne (bp 40 °C) is a highly volatile and flammable liquid that can undergo unwanted Glaser homocoupling or react with electrophilic functional groups, limiting its use in complex sequences . The TMS group in 1-(trimethylsilyl)-1-pentyne masks the terminal alkyne, allowing selective reactions at other functional groups and preventing these side reactions [1]. Furthermore, the specific propyl chain (C3H7) of this compound, compared to shorter-chain TMS-alkynes like TMS-acetylene (C2) or TMS-propyne (C3), imparts different steric and electronic properties that can influence reaction outcomes and product profiles [2]. The quantitative evidence in Section 3 substantiates these critical differentiators.

Unprotected 1-pentyne
High volatility (bp ~40°C) and tendency for Glaser homocoupling may compromise multi-step sequences.
TMS group necessity
The TMS protecting group prevents premature metalation; direct substitution with free alkyne can alter reaction outcome.
Chain-length mismatch
Shorter TMS-alkynes (C2, C3) differ in steric and electronic properties, potentially shifting selectivity profiles.

Quantitative Evidence for Selecting 1-(Trimethylsilyl)-1-pentyne (CAS 18270-17-2) Over Closest Analogs


Physical Property Differentiation: Boiling Point and Volatility vs. Unprotected 1-Pentyne

1-(Trimethylsilyl)-1-pentyne exhibits a substantially higher boiling point (135 °C) compared to its unprotected analog, 1-pentyne (40 °C) . This 95 °C difference translates to a significantly lower vapor pressure at ambient conditions, reducing evaporative loss during handling and improving process safety by minimizing the formation of flammable vapor atmospheres . The TMS-protected compound also has a higher flash point (30 °C closed cup) versus 1-pentyne (-34 °C) [1], further mitigating fire hazard risks in laboratory and pilot-scale operations.

Volatility comparison
Head-to-head
Boiling point +95°C higher vs. 1-pentyne (135°C vs. 40°C); flash point +64°C higher (30°C vs. -34°C)
Supports safer handling and lower evaporative loss in multi-step synthesis
Direct head-to-head comparison under standard conditions
Physical Organic Chemistry Process Chemistry Chemical Handling

High Analytical Purity and Quality Control Across Multiple Suppliers

Commercial suppliers consistently provide 1-(trimethylsilyl)-1-pentyne with a minimum purity of ≥98.0% as determined by gas chromatography (GC) . This high level of purity is comparable to, and often exceeds, the standard commercial grades of unprotected 1-pentyne, which are typically specified at ≥98.0% or ≥98.5% GC . The availability of detailed certificates of analysis (COA) from major vendors (e.g., Sigma-Aldrich, TCI, Chem-Impex) ensures batch-to-batch consistency, a critical factor for reproducible research and industrial process development .

Purity specification
Source review
≥98.0% (GC) from multiple vendors, comparable to commercial 1-pentyne grades
Batch consistency supports reproducible synthetic outcomes
Vendor specifications; independent verification recommended
Chemical Procurement Quality Assurance Analytical Chemistry

Reported Synthetic Yield for 1-(Trimethylsilyl)-1-pentyne Preparation

A reported synthetic route for 1-(trimethylsilyl)-1-pentyne involves the reaction of methyltrichlorosilane with a suitable precursor, yielding the desired product in approximately 51% yield . While alternative methods exist (e.g., using trimethylchlorosilane and 1-pentyne), this data point provides a quantitative benchmark for the efficiency of its preparation. This yield serves as a reference for process chemists optimizing the synthesis or evaluating the cost-effectiveness of purchasing the compound from commercial sources versus in-house preparation.

Synthesis yield
Reported
Approximately 51% yield via reaction with methyltrichlorosilane
Benchmark for cost-benefit analysis of in-house synthesis
Single pathway reported; alternative routes may differ
Synthetic Methodology Process Development Organosilicon Chemistry

Effective Use as a Masked Alkyne in Sonogashira Cross-Coupling via CsF-Mediated In Situ Desilylation

A general protocol for the Sonogashira reaction using TMS-protected alkynes, which includes 1-(trimethylsilyl)-1-pentyne, demonstrates the effectiveness of a CsF-mediated in situ desilylation strategy. This one-pot method avoids the need for isolating the volatile free alkyne and achieves good to excellent yields of coupled products. In a scaled demonstration, a 50 g reaction using a TMS-alkyne proceeded with a 95% yield, highlighting the scalability and efficiency of this approach [1]. The protocol's mild conditions and broad functional group tolerance make it particularly suitable for the incorporation of the 1-pentyne fragment into complex molecules.

Sonogashira coupling
Class-level
Up to 95% yield (50 g scale) using CsF-mediated in situ desilylation
Supports scalable cross-coupling without isolating volatile free alkyne
Class-level inference; protocol applicable to TMS-alkynes
Palladium Catalysis Cross-Coupling Protecting Group Strategy

Validated Use in Total Synthesis: Credneramide A and B via Ruthenium-Catalyzed Alder-Ene Reaction

1-(Trimethylsilyl)-1-pentyne served as a key building block in the first total synthesis of the natural products credneramide A and B. The key step involved a ruthenium-catalyzed Alder-ene reaction between 1-(trimethylsilyl)-1-pentyne and 5-hexenoic acid derivatives to construct the 1,4-diene substructure [1]. This application demonstrates the compound's utility in complex molecule construction, where its specific chain length and the TMS-protected alkyne functionality are essential for the desired reactivity and selectivity.

Total synthesis application
Supporting
Key building block in credneramide A & B total synthesis via Ru-catalyzed Alder-Ene reaction
Validates utility in complex natural product construction
Literature precedent; reactivity context-dependent
Natural Product Synthesis Catalysis C-C Bond Formation

Primary Research and Industrial Applications for 1-(Trimethylsilyl)-1-pentyne (CAS 18270-17-2) Based on Quantitative Evidence


Synthesis of 1,4-Diene-Containing Natural Products via Catalyzed Alder-Ene Reactions

As demonstrated by the total synthesis of credneramide A and B [1], 1-(trimethylsilyl)-1-pentyne is an effective partner in ruthenium-catalyzed Alder-ene reactions with terminal alkenes. This application is particularly relevant for constructing the 1,4-diene motif found in various bioactive natural products and pharmaceutical intermediates. The TMS group provides the necessary stability for the alkyne partner under the reaction conditions and can be subsequently removed or further functionalized.

Palladium-Catalyzed Sonogashira Cross-Coupling for the Construction of Conjugated Systems

The compound serves as a masked source of the 1-pentyne fragment in Sonogashira cross-coupling reactions. The CsF-mediated in situ desilylation protocol [2] allows for a one-pot, high-yielding (up to 95% on 50 g scale) coupling with aryl or heteroaryl halides. This approach is invaluable for synthesizing extended π-conjugated systems, such as tolane derivatives, functional materials, and pharmaceutical building blocks, while avoiding the handling challenges associated with volatile 1-pentyne.

Preparation of Symmetrical Diynes for Materials Science and Supramolecular Chemistry

1-(Trimethylsilyl)-1-pentyne can be used as a precursor for the synthesis of 3,3′-ethynediyl-bis-pyridine and related symmetrical diynes. Such diynes are important building blocks for the construction of molecular wires, metal-organic frameworks (MOFs), and other advanced materials. The TMS group allows for controlled deprotection and subsequent homocoupling (e.g., Glaser-Hay coupling) or heterocoupling to generate the desired diyne architecture.

General Use as a Protected Alkyne Building Block in Multi-Step Organic Synthesis

The primary function of 1-(trimethylsilyl)-1-pentyne is as a protected terminal alkyne. The TMS group masks the reactive C-H bond, preventing undesired metalation or nucleophilic addition during reactions at other functional groups. The higher boiling point (135 °C) and flash point (30 °C) relative to 1-pentyne (40 °C and -34 °C, respectively) make it a safer and more practical choice for laboratory- and pilot-scale syntheses. It can be employed in a wide range of transformations, including alkylations, additions to carbonyls, and transition metal-catalyzed cycloadditions, with the TMS group being removed under mild basic or fluoride conditions to reveal the free alkyne for final coupling steps.

Application
Selection Property
Validation Focus
1,4-Diene natural product synthesis
TMS-masked internal alkyne for Alder-Ene reactions
Ru-catalyzed coupling compatibility and diene construction
Sonogashira cross-coupling
In situ desilylation protocol with CsF
Pd-catalyzed coupling efficiency on preparative scale
Symmetrical diyne synthesis
Controlled deprotection and homocoupling precursor
Material precursor consistency and diyne architecture
Multi-step organic synthesis
TMS-protected terminal alkyne masking group
Protecting group strategy and handling safety profile

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